molecular formula C15H17NO3 B8310887 4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid

4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid

Cat. No. B8310887
M. Wt: 259.30 g/mol
InChI Key: YYRGJXCHYUIMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-Oxo-3-(piperidin-1-yl)prop-1-en-1-yl]benzoic acid

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(3-oxo-3-piperidin-1-ylprop-1-enyl)benzoic acid

InChI

InChI=1S/C15H17NO3/c17-14(16-10-2-1-3-11-16)9-6-12-4-7-13(8-5-12)15(18)19/h4-9H,1-3,10-11H2,(H,18,19)

InChI Key

YYRGJXCHYUIMMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The acid chloride of the formula (500) and the corresponding free acid are novel and can be prepared as follows: 20.12 g (0.1 mol) of 4-bromobenzoic acid, 17.38 g (125 mmols) of acrylic acid piperidide, 25.28 g (250 mmols) of triethylamine, 0.224 g (1 mmol) of palladium acetate and 1.216 g (4 mmols) of tri-o-tolylphosphine are stirred at 115° C. for 15 minutes. The mixture is stirred with 300 ml of 2N hydrochloric acid and the crude product is filtered off. It is dissolved in 200 ml of 2N sodium hydroxide solution and the solution is filtered. 26 ml of 10N hydrochloric acid are added to the filtrate. The precipitate is filtered off, washed with water and dried. 25.27 g (98% of theory) of 4-carboxycinnamic acid piperidide are obtained in the form of white crystals; melting point 257.1° C.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.12 g
Type
reactant
Reaction Step Three
Quantity
17.38 g
Type
reactant
Reaction Step Three
Quantity
25.28 g
Type
reactant
Reaction Step Three
Quantity
0.224 g
Type
catalyst
Reaction Step Three
Quantity
1.216 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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